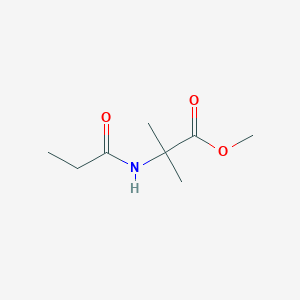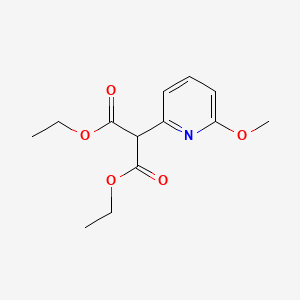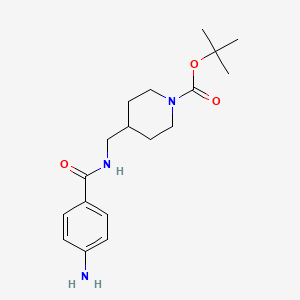
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 2-CPP, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the piperidine class of compounds and is classified as a piperidinyl cyclopentyl compound. 2-CPP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression. In addition, 2-CPP has been studied for its ability to act as an agonist at the 5-HT2A receptor and to modulate the activity of the NMDA receptor.
Scientific Research Applications
Organic Synthesis and Biocatalysis
Enantioselective Biocatalysis
A study by Vink et al. (2003) presents an enantioselective biocatalytic approach towards the synthesis of 5-hydroxypiperidin-2-one, a versatile building block for potentially biologically active compounds. This synthesis involves (S)-hydroxynitrile lyase-mediated cyanohydrin formation followed by hydrogenation, showcasing the compound's role in the preparation of N,N-acetals and N-alkylated 5-hydroxypiperidinone derivatives Vink et al., 2003.
Ligand Development and Metal Complexation
Amino-alcohol Ligands
Research by de Sousa et al. (2010) on the amino-alcohol ligand N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine (Cyp(2)en) examines its synthesis, structure, and metal complexing capabilities. Despite its limited pre-organization for metal ion coordination, its conformation and ligand flexibility offer insights into its potential applications in developing novel metal complexes de Sousa et al., 2010.
Structural Analysis and Characterization
Crystal and Molecular Structure Analysis
Percino et al. (2006) detail the synthesis and characterization of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, derived from a compound structurally related to 2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one. This study highlights the importance of structural analysis in understanding the stability and reactivity of such compounds Percino et al., 2006.
Co-crystal Formation
Another study by Percino et al. (2007) investigates the synthesis and crystal structure of a co-crystal formed from a reaction expected to yield 2-hydroxy-[1,2-bis(6-methylpyridin-2-yl)]ethan-1-one. The co-crystallization of compounds demonstrates the complexity and variability in the solid-state structures of organic compounds Percino et al., 2007.
properties
IUPAC Name |
2-cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-6-3-7-13(9-11)12(15)8-10-4-1-2-5-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTOQIGJFHGSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1465298.png)




